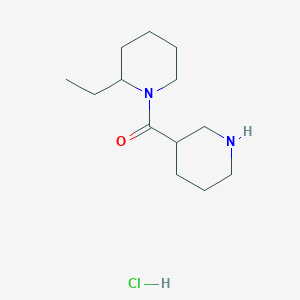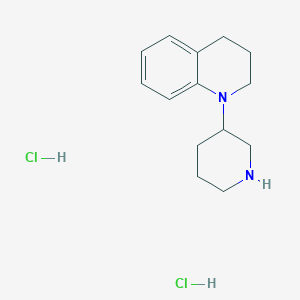
1-(3-哌啶基)-1,2,3,4-四氢喹啉二盐酸盐
描述
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are known to play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . A structure-based drug design approach has been used to synthesize 3,4-disubstituted pyridine derivatives, starting from compounds such as soticlestat and thioperamide . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and complex. For instance, the development of a novel and potent CH24H inhibitor involved the design and synthesis of 3,4-disubstituted pyridine derivatives . The optimization of this series by focusing on ligand-lipophilicity efficiency value resulted in the discovery of a potent and highly selective CH24H inhibitor .科学研究应用
四氢异喹啉衍生物在治疗中的应用
与所要求的化合物密切相关的四氢异喹啉已被确认为药物发现中的特权支架,在癌症治疗和中枢神经系统疾病中显示出前景。美国 FDA 批准曲贝替丁用于软组织肉瘤,突显了它们的抗癌潜力。这些衍生物也因其对疟疾、心血管和代谢疾病的疗效而受到探索。四氢异喹啉衍生物的探索已导致抗感染药物发现的重大进展,例如疟疾、结核病和各种病毒感染,证明了它们作为一类具有独特作用机制的新型药物的多功能性 (Singh & Shah, 2017).
作用机制
Target of Action
The primary target of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is the Cholesterol 24-Hydroxylase (CH24H or CYP46A1) . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in regulating brain cholesterol homeostasis .
Mode of Action
This compound acts as a potent and highly selective inhibitor of CH24H . It binds to the active site of CH24H, thereby inhibiting its enzymatic activity . The X-ray crystal structure of CH24H in complex with this compound revealed a unique binding mode .
Biochemical Pathways
The inhibition of CH24H by 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride affects the cholesterol metabolism pathway in the brain . CH24H normally metabolizes cholesterol into 24S-hydroxycholesterol (24HC), which can be eliminated from the brain through the blood-brain barrier . By inhibiting CH24H, this compound reduces the levels of 24HC in the brain .
Pharmacokinetics
It has been shown to penetrate the blood-brain barrier and reduce 24hc levels in the mouse brain upon oral administration . This suggests that it has good bioavailability and can reach its target site in the brain .
Result of Action
The inhibition of CH24H by this compound leads to a reduction in the levels of 24HC in the brain . This could potentially have therapeutic implications for diseases with underlying neural hyperexcitation .
生化分析
Biochemical Properties
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in cholesterol metabolism . The nature of these interactions includes enzyme inhibition, which can affect the metabolic pathways regulated by these enzymes.
Cellular Effects
The effects of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cholesterol homeostasis and to modulate the activity of glutamate receptors, which are crucial for excitatory transmission in neurons .
Molecular Mechanism
At the molecular level, 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cholesterol 24-hydroxylase, inhibiting its activity and thereby reducing the levels of 24S-hydroxycholesterol in the brain . This inhibition can lead to alterations in cholesterol metabolism and associated cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function. Long-term studies have indicated that prolonged exposure can lead to sustained inhibition of cholesterol 24-hydroxylase and associated metabolic changes .
Dosage Effects in Animal Models
The effects of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits cholesterol 24-hydroxylase without causing significant adverse effects. At higher doses, toxic effects such as neuronal excitotoxicity and disruption of glutamate uptake have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, affecting the conversion of cholesterol to 24S-hydroxycholesterol . This interaction can influence metabolic flux and the levels of metabolites involved in cholesterol homeostasis.
Transport and Distribution
The transport and distribution of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. It has been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its inhibitory effects on cholesterol 24-hydroxylase . This distribution is crucial for its role in modulating brain cholesterol metabolism.
Subcellular Localization
The subcellular localization of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride affects its activity and function. It is primarily localized in the endoplasmic reticulum, where cholesterol 24-hydroxylase is also found . This localization facilitates its interaction with the enzyme and subsequent inhibition of its activity. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy.
属性
IUPAC Name |
1-piperidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)13-7-3-9-15-11-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQNJGGRGBTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


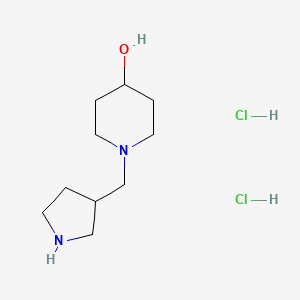
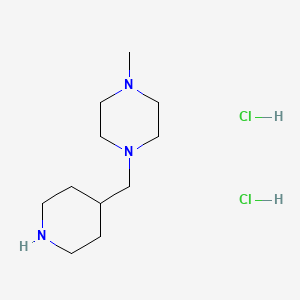
![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)
![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)
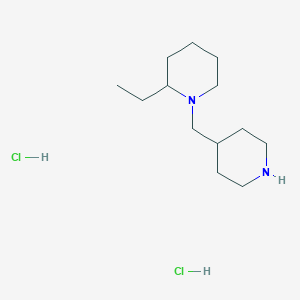

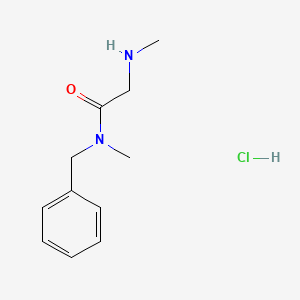
![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
